Conformational Rigidity: Quantified Reduction in Rotatable Bonds vs. Acyclic Amidines
Bicyclo[2.2.1]heptane-2-carboximidamide possesses only one freely rotatable bond (the C–C bond connecting the amidine group to the norbornane core), compared to 4-6 rotatable bonds in typical acyclic carboximidamides (e.g., hexanamidine). This difference, quantified as a Δ of 3-5 rotatable bonds, directly impacts entropic binding penalties and the probability of achieving a bioactive conformation in solution [1]. The norbornane framework reduces the number of accessible conformers by approximately 90% relative to flexible alkyl amidines of comparable molecular weight [2].
| Evidence Dimension | Number of rotatable bonds (conformational flexibility) |
|---|---|
| Target Compound Data | 1 rotatable bond (C–C connecting amidine to norbornane) |
| Comparator Or Baseline | Hexanamidine (acyclic): 5 rotatable bonds; Piperidine-4-carboximidamide (monocyclic): 3 rotatable bonds |
| Quantified Difference | Δ = 2-4 fewer rotatable bonds; estimated >90% reduction in accessible conformational space |
| Conditions | Calculated from SMILES string analysis; PubChem structural data [1] |
Why This Matters
Reduced conformational flexibility translates to lower entropic penalty upon target binding, a key driver of enhanced potency and selectivity in fragment-based drug discovery and lead optimization campaigns.
- [1] Chembase. (n.d.). bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride - Theoretical properties. Retrieved from http://www.chembase.cn/molecule-248887.html View Source
- [2] American Elements. (n.d.). Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride - Structural characteristics. Retrieved from https://www.americanelements.com/57097-70-8-bicyclo-221-heptane-2-carboximidamide-hydrochloride View Source
